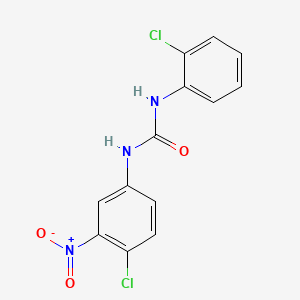

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C13H9Cl2N3O3 and its molecular weight is 326.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Interactions with Oxoanions

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea demonstrates significant interactions with various oxoanions in solution, forming complexes through hydrogen bonding. These interactions have been observed in the study of urea-fluoride interactions, where the compound initially forms a stable complex with fluoride ions. This interaction is further enhanced upon the addition of a second fluoride ion equivalent, leading to urea deprotonation due to the formation of HF2-. This behavior highlights its potential in sensing applications, particularly for fluoride detection in various environmental and biological contexts (Boiocchi et al., 2004).

Rheology and Gelation Properties

The compound also plays a role in the formation of hydrogels in the presence of specific anions, demonstrating the ability to tune the physical properties of gels through anion identity. This feature has been exploited in creating materials with tailored rheological properties, where the elastic modulus of the gels can be adjusted based on the anion used during gel formation. Such capabilities are crucial for developing new materials with applications ranging from drug delivery systems to environmental sensors (Lloyd & Steed, 2011).

Polymerization Initiator

In the context of polymer chemistry, derivatives of this compound have been utilized as thermal latent initiators for the ring-opening polymerization of epoxides. This application is particularly relevant in creating polymers with specific structural and functional properties, where the control over the polymerization process can lead to materials with unique thermal and mechanical characteristics. Such initiators allow for a controlled reaction process, essential for producing advanced polymeric materials for various industrial and technological applications (Makiuchi et al., 2015).

Environmental Degradation of Pollutants

Additionally, this compound and its related derivatives have been investigated for their potential in environmental remediation, specifically in the degradation of organic pollutants. For example, triclocarban, a structurally related compound, has been analyzed for its degradation pathways in aquatic environments. Such studies are crucial for understanding the fate of chemical pollutants in the environment and developing effective methods for their removal or neutralization, thereby mitigating their impact on ecosystems and human health (Halden & Paull, 2004).

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)17-13(19)16-8-5-6-10(15)12(7-8)18(20)21/h1-7H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVUUXWNWGXXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)

![N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602241.png)

![7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2602244.png)